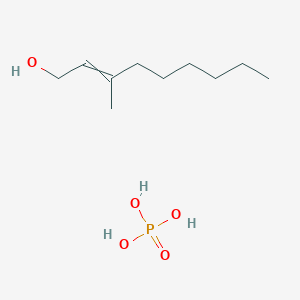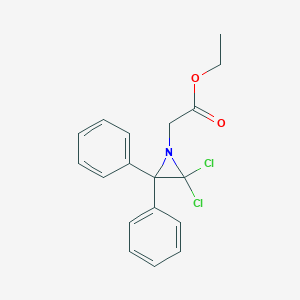
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate is a synthetic organic compound with the molecular formula C18H17Cl2NO2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two phenyl groups attached to the aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate typically involves the reaction of ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate with appropriate reagents under controlled conditions. One common method involves the use of chloroform and ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate as starting materials . The reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the aziridine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Applications De Recherche Scientifique
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate: A closely related compound with similar chemical properties.
1-Aziridineacetic acid, 2,2-dichloro-3,3-diphenyl-, ethyl ester: Another compound with an aziridine ring and similar functional groups.
Propriétés
Numéro CAS |
195601-02-6 |
|---|---|
Formule moléculaire |
C18H17Cl2NO2 |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate |
InChI |
InChI=1S/C18H17Cl2NO2/c1-2-23-16(22)13-21-17(18(21,19)20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
BQGWOGZOBYQDQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
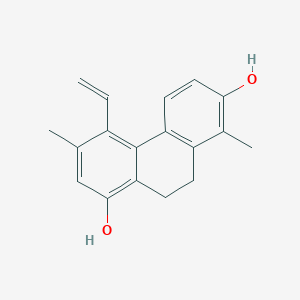
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
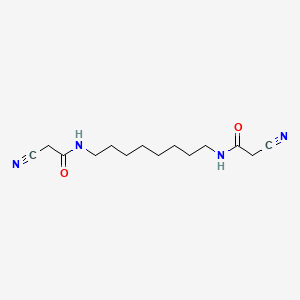


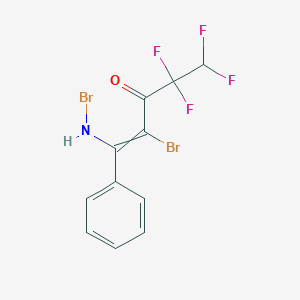
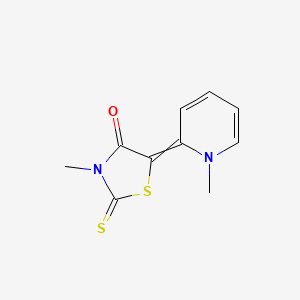

![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)

